(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR is a complex organic compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved through the reaction of the corresponding amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. This makes it a valuable tool in the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid
- ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
Uniqueness
What sets ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid apart from similar compounds is its specific structure, which provides unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Properties
Molecular Formula |
C27H21NO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C27H21NO4/c29-26(30)25(23-15-7-9-17-8-1-2-10-18(17)23)28-27(31)32-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI Key |
SCQIIBIYCFZYJE-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.